molecular formula C22H18N4O4S3 B2577611 N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide CAS No. 1006289-61-7

N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide

Katalognummer: B2577611
CAS-Nummer: 1006289-61-7
Molekulargewicht: 498.59
InChI-Schlüssel: SUWWLKRCCFJXSZ-JXMROGBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a methylsulfonyl group at position 5. The structure is further modified by a thiazole ring linked via an acetamide bridge and a cinnamamide moiety.

Eigenschaften

IUPAC Name

(E)-N-[4-[2-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S3/c1-33(29,30)16-8-9-17-18(12-16)32-22(24-17)26-20(28)11-15-13-31-21(23-15)25-19(27)10-7-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3,(H,23,25,27)(H,24,26,28)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWWLKRCCFJXSZ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a complex synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C21H16N4O6S3
  • Molecular Weight : 516.56 g/mol
  • Purity : Typically 95% .

The biological activity of N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is hypothesized to involve the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway. This pathway plays a crucial role in cellular defense against oxidative stress by regulating antioxidant gene expression.

Key Mechanisms:

  • Nrf2 Activation : The compound has been shown to enhance the expression of Nrf2 target genes, including:
    • NAD(P)H quinone oxidoreductase 1 (NQO1)
    • Heme oxygenase-1 (HO-1)
    • Glutamate-cysteine ligase catalytic subunit (GCLC) .
  • Antioxidant Response : By increasing the levels of endogenous antioxidants such as glutathione, the compound protects cells from oxidative damage. This is particularly relevant in hepatocyte models where it demonstrated cytoprotective effects against t-BHP-induced oxidative stress .

In Vitro Studies

Research has demonstrated that N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide exhibits significant biological activity in various cell lines.

Cell LineIC50 (µM)Observations
HepG2 (liver cancer)<10Induces Nrf2 pathway, enhances cell viability under oxidative stress .
BEL-7402 (hepatoma)1.94Low cytotoxicity observed .
HT-1080 (fibrosarcoma)1.29Inhibits cell growth significantly .

Case Studies

  • Hepatocyte Protection : In a study involving HepG2 cells, treatment with the compound resulted in a marked increase in cell viability and a reduction in reactive oxygen species (ROS). The results indicated that the compound effectively mitigated oxidative stress through Nrf2 pathway activation, supporting its potential use in liver-related disorders .
  • Cytotoxicity Assessment : A comparative analysis with other cinnamamide derivatives showed that this compound had a favorable safety profile, exhibiting lower cytotoxicity while maintaining effective antioxidant properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, including sulfonamide-thiazole hybrids, quinazolinone derivatives, and benzothiazole-based amides. Below is a detailed comparison:

Functional Group and Structural Analogues

Compound Name Key Functional Groups Molecular Weight (g/mol) Key Features Reference
N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide Benzo[d]thiazole, sulfonyl, thiazole, cinnamamide ~530 (estimated) Dual thiazole rings, methylsulfonyl group, cinnamamide side chain Target Compound
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Compound 5) Quinazolinone, sulfonamide, thioacetamide 466.5 Anticancer activity (QSA analysis), high yield (87%)
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (Compound 8) Benzo[d]thiazole, sulfonamide, acetamide 403.5 IR-confirmed C=O and SO2 stretches, NH2 groups for hydrogen bonding
4-((4-(Naphthalen-2-yl)thiazol-2-yl)amino)-N-tosylbenzamide (Compound 11b) Thiazole, sulfonamide, benzamide 485.6 Non-ATP competitive CK2 inhibitor, synthesized via carbodiimide coupling
4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide Thiazole, sulfonamide, butanamide 381.5 Dual sulfonamide-thiazole pharmacophore, potential enzyme inhibition

Key Differences

  • Bioactivity Data: While quinazolinones () and CK2 inhibitors () have validated biological data, the target compound lacks explicit activity reports in the provided evidence.

Q & A

Basic: What are the critical steps and considerations for synthesizing the compound with high purity?

The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazole core, followed by functionalization with methylsulfonyl and cinnamamide groups. Key considerations include:

  • Reaction Conditions : Optimize temperature (e.g., reflux in ethanol or DMF) and solvent choice to enhance yield and selectivity. For example, dichloromethane (DCM) and dimethylformamide (DMF) are effective for dissolving intermediates .
  • Catalysts and Protecting Groups : Use catalysts like DMAP (4-dimethylaminopyridine) to accelerate amide bond formation and protect reactive groups (e.g., benzyl or tert-butyl groups) to prevent side reactions .
  • Purification : Employ techniques like column chromatography, recrystallization, or HPLC to isolate the final compound (>95% purity) .

Basic: How can researchers confirm the structural integrity of the compound post-synthesis?

Structural validation requires a combination of analytical techniques:

  • NMR Spectroscopy : 1H and 13C NMR identify proton and carbon environments, confirming substituent positions (e.g., methylsulfonyl at C6 of the benzothiazole ring) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS verifies the molecular ion peak (e.g., m/z 436.54 for C23H20N2O3S2) .
  • Infrared (IR) Spectroscopy : Detect functional groups like amide (C=O stretch at ~1650 cm⁻¹) and sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) .

Basic: What in vitro assays are suitable for initial bioactivity screening?

  • Cytotoxicity Assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values (reported in the micromolar range for similar compounds) .
  • Antimicrobial Testing : Perform MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains, leveraging the thiazole moiety’s known antimicrobial activity .
  • Solubility and Stability : Assess pharmacokinetic properties via HPLC under physiological pH (e.g., phosphate buffer at pH 7.4) .

Advanced: How should researchers design structure-activity relationship (SAR) studies for derivatives?

  • Functional Group Modifications : Synthesize analogs by substituting the methylsulfonyl group (e.g., with ethylsulfonyl or methoxy) or varying the cinnamamide moiety to evaluate effects on bioactivity .
  • Bioisosteric Replacements : Replace the benzothiazole ring with imidazothiazole or pyrimidine to assess target selectivity .
  • Data Analysis : Use statistical tools (e.g., ANOVA) to correlate structural changes with activity trends, ensuring biological replicates (n ≥ 3) to minimize variability .

Advanced: What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Simulate binding to targets like EGFR or tubulin using AutoDock Vina, focusing on hydrogen bonds with the sulfonyl group and π-π stacking with the thiazole ring .
  • Molecular Dynamics (MD) : Run 100-ns simulations (e.g., GROMACS) to assess binding stability under physiological conditions .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) to validate computational predictions .

Advanced: How can discrepancies in bioactivity data across studies be resolved?

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. A549), incubation times (24–72 hours), and compound concentrations (dose-response curves) .
  • Purity Verification : Re-analyze disputed batches via HPLC and NMR to rule out impurities (>98% purity required) .
  • Meta-Analysis : Compare data across published studies using platforms like PubChem or ChEMBL, focusing on compounds with identical substituents .

Advanced: What strategies optimize the yield in multi-step syntheses?

  • Stepwise Optimization : Screen solvents (e.g., THF for SN2 reactions) and temperatures (e.g., 0°C for sensitive intermediates) at each step .
  • Catalyst Selection : Use CuI/proline systems for azide-alkyne cycloadditions or Pd catalysts for cross-couplings to improve efficiency .
  • In Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and quench reactions at optimal conversion points .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.